Siaresinol
Beschreibung
Siaresinol is a triterpenoid compound identified in natural resins such as Protium heptaphyllum and Siam benzoin (Styrax tonkinensis). It is characterized by the molecular formula C₃₀H₄₈O₄ and is often detected alongside other triterpenes like elemonic acid, α- and β-elemolic acid, and gypsogenin . Structurally, it belongs to the tirucallane group, distinguished by a hydroxyl group at the C-3 position and a carboxyl group at C-21 . Siaresinol's presence in plant resins underscores its role in secondary metabolism, though its bioactivity remains less studied compared to structurally related compounds.
Eigenschaften
Molekularformel |
C30H48O4 |
|---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
(1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-16-30(24(33)34)17-15-28(6)18(22(30)23(25)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
KFALHTDSQSJCFC-LLICELPBSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)C)(C)C)O |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1O)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Chromatographic Comparisons
The table below summarizes key differences between Siaresinol and two structurally similar triterpenes, Gypsogenin and Maslinic Acid, based on chromatographic and spectroscopic data from Protium heptaphyllum extracts :
| Compound | Molecular Formula | Retention Time (min) | Major Fragments (m/z) | Content in ATCE (% w/w) | Content in AMCE (% w/w) |
|---|---|---|---|---|---|
| Siaresinol | C₃₀H₄₈O₄ | 13.7 | 453.3341, 389.2664 | 2.99 ± 0.15 | Not detected |
| Gypsogenin | C₃₀H₄₆O₄ | 10.4 | 451.3125, 391.2664 | 0.34 ± 0.02 | Not detected |
| Maslinic Acid | C₃₀H₄₈O₄ | 14.6 | 453.3344, 389.2660 | 2.90 ± 0.07 | Not detected |
Key Observations :
- Structural Differences: Siaresinol and Maslinic Acid share the same molecular formula (C₃₀H₄₈O₄) but differ in hydroxylation patterns and ring stereochemistry. Gypsogenin, with C₃₀H₄₆O₄, has a double bond or reduced saturation compared to Siaresinol . Siaresinol's fragmentation pattern (e.g., m/z 453.3341) suggests stability similar to Maslinic Acid but distinct from Gypsogenin, which loses two hydrogen atoms during ionization .
- Chromatographic Behavior: Siaresinol elutes at 13.7 min, between Gypsogenin (10.4 min) and Maslinic Acid (14.6 min), indicating intermediate polarity . Retention times correlate with hydroxyl group positioning, influencing interactions with HPLC stationary phases.
Quantitative Variability Across Extraction Methods
Siaresinol's abundance is highly extraction-dependent:
- In ATCE (acidic triterpene-enriched extract), Siaresinol constitutes 2.99% w/w, comparable to Maslinic Acid (2.90%) but significantly higher than Gypsogenin (0.34%) .
- In AMCE (alternative extract), Siaresinol is undetected, likely due to its lower solubility in non-polar solvents or degradation during processing .
Functional and Bioactive Contrasts
- Siaresinol vs. Gypsogenin: Gypsogenin, a pentacyclic triterpene, is a known precursor to gypsogenic acid, which exhibits cytotoxic activity. Siaresinol’s tirucallane skeleton may confer distinct anti-inflammatory or antimicrobial properties, though these remain unverified . Gypsogenin's lower abundance in extracts suggests higher metabolic instability or biosynthesis constraints compared to Siaresinol .
- Siaresinol vs. Maslinic Acid: Maslinic Acid, an oleanane-type triterpene, is well-documented for its anti-diabetic and anti-cancer effects. Siaresinol’s bioactivity profile is less explored but may differ due to tirucallane-specific interactions with cellular targets .
Natural Occurrence and Esterification
Siaresinol is also identified in Siam benzoin as Siaresinol benzoate, a crystalline ester with benzoic acid. This esterification enhances its stability in resinous matrices, unlike Maslinic Acid and Gypsogenin, which are primarily free acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
